4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium
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Overview
Description
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium is a chemical compound known for its unique structure and properties This compound features a pyridinium ion core with a 4-chlorophenyl group attached via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium typically involves the reaction of 4-chlorobenzaldehyde with 1-methylpyridinium iodide in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the 4-chlorophenyl group and the pyridinium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered ethenyl linkages.
Substitution: Substituted derivatives with different functional groups replacing the 4-chlorophenyl group.
Scientific Research Applications
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Chlorophenyl)ethenyl]benzoic acid
- 1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine
Uniqueness
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium is unique due to its pyridinium ion core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for diverse research applications.
Properties
CAS No. |
183954-48-5 |
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Molecular Formula |
C14H13ClN+ |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)ethenyl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C14H13ClN/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12/h2-11H,1H3/q+1 |
InChI Key |
DVFSRLRFXXLVFE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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